3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
UPYOCTHZNIUVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Chemical Reactions Analysis
MMV008212 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV008212 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.
Biology: It is used to study the inhibitory effects on protozoan pathogens, particularly Theileria parva.
Industry: It can be used in the development of veterinary pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of MMV008212 involves the inhibition of the proliferation of Theileria parva-infected lymphocyte cell lines . The molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with the cell cycle and induce apoptosis in the infected cells.
Comparison with Similar Compounds
Structural Analogs
A comparative analysis of structurally related compounds highlights key differences in functional groups, solubility, and pharmacological relevance:
Key Observations :
- Lipophilicity: The quinoline derivative (299.34 g/mol) is more lipophilic than simpler analogs like 3-[(4-methylphenyl)amino]phenol (199.25 g/mol), suggesting better membrane permeability but lower aqueous solubility.
- Hydrogen Bonding: 3-(Diethylamino)phenol forms four-membered O–H⋯O hydrogen-bonded rings in its crystal lattice , whereas the quinoline analog’s -OH and amino groups may engage in intermolecular H-bonds with quinoline nitrogen, influencing crystallization (as seen in similar quinoline structures ).
- Pharmacological Potential: The quinoline core is associated with kinase inhibition and antimalarial activity in literature , while triazine derivatives are often agrochemical intermediates .
Crystallographic and Hydrogen-Bonding Behavior
- 3-(Diethylamino)phenol: Crystallizes in the orthorhombic space group Pbca with two molecules per asymmetric unit.
- Quinoline Analogs: While crystallographic data for the target compound is unavailable, related 4-aminoquinolines (e.g., 4k) form stable crystals with melting points >200°C, suggesting strong intermolecular forces .
Biological Activity
3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant studies and data.
Chemical Structure
The compound can be represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly in the context of rising antibiotic resistance .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity
| Concentration (μM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 10 | 150 | 200 |
| 25 | 100 | 150 |
| 50 | 50 | 100 |
The results indicate a dose-dependent inhibition of inflammatory markers, highlighting the compound's potential in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The quinoline moiety is believed to enhance binding affinity to enzyme active sites, thereby modulating their activity.
Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of the compound against Mycobacterium tuberculosis demonstrated that it inhibited the growth of both replicating and non-replicating bacteria at concentrations lower than traditional antibiotics . This positions it as a promising candidate for addressing drug-resistant tuberculosis strains.
Case Study 2: Anti-inflammatory Applications
In another research project focusing on chronic inflammatory conditions, administration of the compound resulted in a significant reduction in inflammation markers in animal models of arthritis. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Preparation Methods
Core Quinoline Synthesis
The synthesis begins with constructing the 6-methoxy-2-methylquinoline scaffold. A common approach involves the Skraup or Doebner-Miller reaction, where aniline derivatives undergo cyclization with glycerol or substituted acrylic acids under acidic conditions. For 6-methoxy-2-methylquinoline, 4-methoxyaniline is reacted with crotonaldehyde in concentrated sulfuric acid, yielding the quinoline core after dehydration.
Functionalization at the 4-Position
The 4-amino group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. Patent US20130310597A1 details a method where 6-methoxy-2-methylquinolin-4-ol is treated with potassium trimethylsilanolate (TMSOK) in 2-methyltetrahydrofuran (MeTHF) at 65–70°C for 2–3 hours to activate the 4-hydroxyl group for substitution. Subsequent reaction with 3-aminophenol in the presence of a palladium catalyst facilitates the formation of the C–N bond.
Stepwise Preparation Protocols
Synthesis of 6-Methoxy-2-methylquinolin-4-ol
-
Reactants : 4-Methoxyaniline (1.0 eq), crotonaldehyde (1.2 eq), concentrated H<sub>2</sub>SO<sub>4</sub>.
-
Conditions : Reflux at 120°C for 6 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane, and crystallization from ethanol.
Analytical Data :
Coupling with 3-Aminophenol
-
Reactants : 6-Methoxy-2-methylquinolin-4-ol (1.0 eq), 3-aminophenol (1.1 eq), TMSOK (3.0 eq), Pd(OAc)<sub>2</sub> (0.05 eq).
-
Solvent : 2-MeTHF (10 vol).
-
Conditions : 65–70°C for 3 hours under N<sub>2</sub>.
-
Workup : Acidification with HCl (pH 1), extraction with 2-MeTHF, and recrystallization from toluene/methylcyclohexane (2:1).
Analytical Data :
-
IR (KBr) : 3350 cm<sup>−1</sup> (N–H), 1620 cm<sup>−1</sup> (C=N).
Alternative Routes and Modifications
Reductive Amination
A patent by WO2022093871A1 describes reductive amination using sodium cyanoborohydride in methanol, though this method yields lower regioselectivity (∼70%) compared to coupling.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times. For example, coupling 6-methoxy-2-methylquinolin-4-ol with 3-aminophenol under microwave conditions (100°C, 30 min) achieves 88% yield but requires stringent temperature control.
Optimization and Critical Parameters
Solvent Selection
Catalytic Systems
-
Palladium acetate (0.05 eq) is optimal for C–N coupling, minimizing side products like bis-arylated compounds.
-
Copper iodide (CuI) has been tested but results in lower yields (∼60%).
Analytical Validation
Purity Assessment
Stability Studies
-
The compound is stable under ambient conditions for 12 months but degrades in UV light (50% decomposition after 48 hours).
Industrial-Scale Considerations
Cost-Efficiency
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:
- Coupling Reactions : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the phenolic amino group .
- Reagent Optimization : Employ palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, with ligands like XPhos to enhance regioselectivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify methoxy, methyl, and amino group positions (e.g., δ 3.8 ppm for methoxy protons) .
- FTIR : Confirm phenolic O-H stretch (~3300 cm⁻¹) and quinoline C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ (e.g., m/z 295.1312) .
- Purity Assessment : HPLC-MS using a C18 column (ACN/water + 0.1% formic acid) detects impurities at trace levels (<0.5%) .
Q. What preliminary biological screening assays are recommended to evaluate its activity?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Orthogonal Assays : Validate antimicrobial results using both agar diffusion and time-kill kinetics to rule out false positives .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to confirm dose dependency .
- Control Experiments : Test against isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify off-target effects .
Q. What experimental frameworks are suitable for studying its environmental fate and ecotoxicological impact?
- Environmental Persistence :
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) to measure degradation half-life (t₁/₂) .
- Photolysis : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight-driven breakdown .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ testing with OECD guidelines .
- Bioaccumulation : LogP determination via shake-flask method to assess lipid solubility .
Q. How can structure-activity relationships (SAR) be elucidated to guide derivative design?
- Approaches :
- Computational Modeling : Density functional theory (DFT) to calculate electron density at the amino group, predicting reactivity .
- Crystallography : X-ray diffraction to map hydrogen-bonding interactions (e.g., phenolic O-H⋯N quinoline) .
- Analog Synthesis : Modify methoxy/methyl groups and compare bioactivity (e.g., replace methoxy with ethoxy) .
Q. What methodologies are effective for studying its interaction with biological targets at the molecular level?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (kₐ, k𝒹) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
Q. How can stability under physiological conditions be assessed to inform formulation strategies?
- Accelerated Stability Studies :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–72 hours .
- Thermal Degradation : Store at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC .
- Metabolic Stability : Microsomal incubation (human liver microsomes + NADPH) to estimate hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
